molecular formula C₂₁H₃₉D₃O₂ B1161448 Anteisoheneicosanoic acid-d3

Anteisoheneicosanoic acid-d3

Cat. No.: B1161448
M. Wt: 329.58
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anteisoheneicosanoic acid-d3 is a deuterated stable isotope analog of anteisoheneicosanoic acid, a branched-chain fatty acid with 21 carbon atoms. Its molecular formula is C₂₁H₃₉D₃O₂, with a molecular weight of 329.58 g/mol and a CAS number of 36332-93-1 . The compound features three deuterium atoms replacing hydrogen at specific positions, enhancing its utility in isotopic labeling for metabolic tracing, lipidomics, and pharmacokinetic studies. As part of the stable isotope family, it is widely used in professional manufacturing, research laboratories, and industrial applications to investigate lipid metabolism, membrane dynamics, and enzymatic interactions without perturbing biological systems .

Properties

Molecular Formula

C₂₁H₃₉D₃O₂

Molecular Weight

329.58

Synonyms

18-Methyl-d3-eicosanoic acid;  AnteisoC21:0-d3

Origin of Product

United States

Comparison with Similar Compounds

Non-Deuterated Anteisoheneicosanoic Acid

The non-deuterated counterpart, anteisoheneicosanoic acid (C₂₁H₄₂O₂), has a molecular weight of 326.57 g/mol and lacks isotopic labeling. While both compounds share identical carbon skeletons and branching (anteiso configuration), the deuterated version’s higher mass enables precise detection in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The non-deuterated form is typically used in bulk biochemical assays, whereas the deuterated variant is reserved for tracer experiments requiring high sensitivity .

Other Deuterated Fatty Acids

  • Palmitic Acid-d3 (C₁₆H₃₁D₃O₂, MW 273.45 g/mol): A shorter-chain deuterated fatty acid (16 carbons) used in studies of beta-oxidation and energy metabolism. Unlike anteisoheneicosanoic acid-d3, its linear structure limits its incorporation into branched lipid membranes, making it less relevant for bacterial lipid research.
  • Stearic Acid-d3 (C₁₈H₃₅D₃O₂, MW 299.51 g/mol): An 18-carbon saturated fatty acid employed in membrane fluidity studies. Its linear structure contrasts with the anteiso branching of this compound, which influences lipid packing and microbial membrane adaptation.

Iso-Branched Deuterated Fatty Acids

Compounds like isoheneicosanoic acid-d3 (branching at the penultimate carbon) exhibit distinct physicochemical properties compared to anteiso isomers. Anteiso branching (methyl group on the third carbon from the end) enhances bacterial membrane flexibility at low temperatures, a trait critical for extremophile studies.

Economic and Practical Considerations

Compound Molecular Weight (g/mol) Deuterium Atoms Price (10 mg) Key Applications
This compound 329.58 3 €551 Lipid tracing, bacterial membranes
Non-deuterated variant 326.57 0 ~€50* Bulk membrane studies
ent-Sitagliptin-d4 Phosphate N/A 4 €16,483 Pharmaceutical metabolism studies
Palmitic Acid-d3 273.45 3 ~€300 Beta-oxidation assays

*The non-deuterated form is significantly cheaper due to simpler synthesis. This compound’s price reflects the complexity of introducing deuterium into branched chains, while ent-Sitagliptin-d4 Phosphate’s cost aligns with its pharmaceutical-grade purity .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing anteisoheneicosanoic acid-d3?

  • Methodological Answer : Synthesis of deuterated fatty acids like this compound typically involves catalytic deuteration or isotope exchange reactions under controlled conditions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying isotopic purity (>98%) and structural integrity. For lipidomics studies, protocols should include calibration against non-deuterated analogs to confirm retention times and fragmentation patterns .

Q. How should researchers design experiments to trace metabolic incorporation of this compound in biological systems?

  • Methodological Answer : Use pulse-chase experiments with cell cultures or model organisms, ensuring isotopic enrichment is tracked via liquid chromatography-mass spectrometry (LC-MS). Optimize extraction protocols to minimize deuterium loss (e.g., avoid acidic conditions). Include negative controls with non-deuterated analogs to distinguish endogenous vs. labeled metabolites .

Q. What are the best practices for storing and handling this compound to ensure stability?

  • Methodological Answer : Store lyophilized powder at -80°C in inert atmospheres (argon or nitrogen) to prevent oxidation. For solubility, use deuterated solvents (e.g., DMSO-d6) to avoid isotopic dilution. Regularly validate stability via NMR to detect deuterium scrambling or degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported isotopic effects of this compound on enzyme binding affinity?

  • Methodological Answer : Perform comparative kinetic assays using both deuterated and non-deuterated substrates under identical conditions. Use isothermal titration calorimetry (ITC) to quantify binding enthalpy differences. Statistical analysis (e.g., two-way ANOVA) should account for batch variability and solvent isotope effects .

Q. What statistical frameworks are appropriate for analyzing batch-to-batch variability in deuterated compound studies?

  • Methodological Answer : Implement mixed-effects models to partition variance between biological replicates and technical batches. For LC-MS data, apply normalization to internal deuterated standards. Pre-register analytical pipelines to mitigate bias, as emphasized in reproducibility guidelines .

Q. How can multi-omics approaches resolve conflicting data on the metabolic fate of this compound?

  • Methodological Answer : Integrate lipidomics, proteomics, and fluxomics datasets using pathway enrichment tools (e.g., MetaboAnalyst). Cross-validate findings with stable isotope-resolved metabolomics (SIRM) and in silico modeling (e.g., COBRA). Ensure metadata includes isotopic purity and storage conditions to identify confounding factors .

Q. What strategies optimize the use of this compound in membrane fluidity studies with conflicting published results?

  • Methodological Answer : Standardize membrane isolation protocols (e.g., detergent-free methods) and use fluorescence anisotropy with deuterated probes. Compare results across multiple model systems (e.g., liposomes vs. live cells). Reanalyze raw data from prior studies to identify methodological inconsistencies, such as temperature fluctuations or solvent artifacts .

Methodological Considerations for Data Reporting

  • Reproducibility : Document all synthesis and storage conditions in supplemental materials, including NMR spectra and HRMS chromatograms .
  • Statistical Transparency : Report effect sizes (e.g., Cohen’s d), confidence intervals, and p-values for hypothesis testing. For Bayesian approaches, specify prior distributions and Markov chain Monte Carlo (MCMC) settings .
  • Ethical Data Practices : Maintain permanent, accessible records of raw data and code repositories (e.g., GitHub) to enable independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.